N-ethyl-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-ethyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the ethyl halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl halides, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
N-ethyl-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern.
3-Amino-1-methyl-1H-pyrazole: Lacks the ethyl group, making it less hydrophobic.
1-Methyl-1H-pyrazol-3-amine: Similar but without the ethyl group, affecting its reactivity and solubility.
Uniqueness: N-ethyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be as effective .
Properties
CAS No. |
1182954-57-9 |
---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
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